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molecular formula C15H27N3O4 B8427493 Tert-butyl 4-[(tert-butoxycarbonyl)hydrazono]piperidine-1-carboxylate

Tert-butyl 4-[(tert-butoxycarbonyl)hydrazono]piperidine-1-carboxylate

Cat. No. B8427493
M. Wt: 313.39 g/mol
InChI Key: XMUKSDXYIZPZAZ-UHFFFAOYSA-N
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Patent
US08207172B2

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (2 g, 10 mmol, 1 eq) in toluene (50 mL) was added tert-butyl carbazate (1.3 g, 10 mmol, 1 eq). The contents were stirred at 70° C. for 17 h. Precipitate was formed upon cooling down to rt. Filtration of the heterogeneous mixture gave a white solid (2.3 g). The filtrate was concentrated to dryness and triturated with ether carefully to collect another crop of solid (400 mg). The two solid product crops were combined (2.7 g, 85%) and used directly in the next step. 1H-NMR (CH3CN-d3) δ 8.11 (s, 1H), 3.49 (m, 4H), 2.34 (m, 4H), 1.47 (s, 9H), 1.45 (s, 9H); LCMS RT=3.04 min; [M+Na]+=336.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[C:15]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:18])[NH:16][NH2:17]>C1(C)C=CC=CC=1>[C:20]([O:19][C:15]([NH:16][N:17]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1)=[O:18])([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The contents were stirred at 70° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitate was formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling down to rt
FILTRATION
Type
FILTRATION
Details
Filtration of the heterogeneous mixture

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NN=C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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